molecular formula C20H26N2O3S B2789159 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)propanamide CAS No. 946199-47-9

3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)propanamide

Cat. No. B2789159
CAS RN: 946199-47-9
M. Wt: 374.5
InChI Key: XWPNUGISTSYTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various biomedical applications. It is commonly referred to as MPTP and belongs to the class of amides. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied extensively.

Mechanism of Action

MPTP exerts its effects by binding to specific receptors in the body. It has been shown to bind to the mu-opioid receptor, which is involved in pain perception and regulation. MPTP also binds to the alpha-2 adrenergic receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
MPTP has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, which are involved in the immune response. MPTP has also been shown to increase the release of endorphins, which are involved in pain regulation. Additionally, MPTP has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

MPTP has several advantages for lab experiments, including its potent analgesic and anti-inflammatory properties. It can be used to study the mechanisms involved in pain perception and regulation. However, MPTP has limitations as well. It can be toxic at high doses and can cause adverse effects in animal models.

Future Directions

There are several future directions for the study of MPTP. One potential direction is the development of MPTP derivatives with improved potency and selectivity for specific receptors. Another direction is the investigation of MPTP as a potential treatment for other conditions, such as neuropathic pain and neurodegenerative diseases. Additionally, the use of MPTP in combination with other drugs may enhance its therapeutic potential.

Synthesis Methods

MPTP can be synthesized using various methods, including the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride, which is then reacted with morpholine and thiophene-3-carboxaldehyde in the presence of triethylamine to yield MPTP. Other methods involve the use of different reagents and catalysts.

Scientific Research Applications

MPTP has been studied extensively for its potential use in various biomedical applications. It has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. MPTP has also been investigated for its potential use as an analgesic and anti-inflammatory agent. It has been shown to reduce pain and inflammation in animal models.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-24-18-5-2-16(3-6-18)4-7-20(23)21-14-19(17-8-13-26-15-17)22-9-11-25-12-10-22/h2-3,5-6,8,13,15,19H,4,7,9-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPNUGISTSYTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.